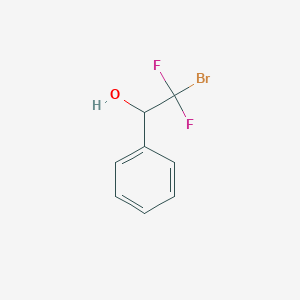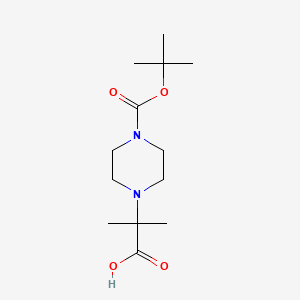
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid
Übersicht
Beschreibung
The compound “2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid” is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .
Synthesis Analysis
The synthesis of a similar compound, “1-Boc-4-(2-carboxy-phenyl)-piperazine”, involves the use of BH3-THF in THF at 0° C. The solution is stirred overnight, cooled to about 0° C, and then 60 mL of 2 M NaOH is added followed by EtOAc and brine.
Molecular Structure Analysis
The molecular structure of a similar compound, “(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid”, has a molecular weight of 306.17 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-(4-Boc-piperazin-1-yl)-3-butenoic acid”, are as follows: it is a solid with a melting point of 157 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Disease Treatment
Research has shown that derivatives of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid have been synthesized and evaluated as non-selective inhibitors for acetyl-CoA carboxylase 1/2 (ACC1/2), an enzyme involved in fatty acid metabolism. One such compound exhibited potent inhibitory activities in enzyme-assay and cell-based assays, and significantly reduced hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).
Synthesis of Potent Agonists
The compound has also been utilized in the efficient synthesis of potent agonists like PPARpan, a peroxisome proliferator-activated receptor. This synthesis involved a seven-step process, indicating the compound's versatility and effectiveness in complex chemical syntheses (Guo et al., 2006).
Crystallography and Molecular Structure
In crystallography, the compound has been used to study the molecular structure of pseudopeptides. For example, the crystallization of a derivative from an H2O/methanol solution provided insights into the molecular conformation and the arrangement of side chains (Yamato et al., 1999).
Anti-Malarial Activity
Derivatives of this compound have shown potential in the fight against malaria. The crystal structures of certain piperazine derivatives revealed insights into their anti-malarial activity, helping to understand the molecular basis of their therapeutic effects (Cunico et al., 2009).
Synthesis of Piperazine-2,5-diones
The compound has been used in the synthesis of piperazine-2,5-diones from N-protected α-amino acids. This process, involving microwave-assisted cyclization, is crucial for creating diastereomerically pure compounds useful in various pharmaceutical applications (Nikulnikov et al., 2010).
Mass-Separating Agents
In chemical engineering, the compound's derivatives have been explored as mass-separating agents for separating azeotropic mixtures of propanols and water, demonstrating its utility in industrial applications (Taha, 2016).
Antibacterial and Anthelmintic Activity
Some derivatives have been synthesized and tested for their antibacterial and anthelmintic activities. While some showed moderate activity, the results provide a foundation for further research in developing new pharmaceutical agents (Sanjeevarayappa et al., 2015).
Synthesis of Novel Ligands
The compound has been used in the synthesis of novel ligands for the human melanocortin 4 receptor. This synthesis process, involving diastereomerically enriched adducts, is significant in developing new treatments for conditions like obesity and diabetes (Jiang et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(18)14-6-8-15(9-7-14)13(4,5)10(16)17/h6-9H2,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMRPRGMUNAZJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid | |
CAS RN |
1240619-73-1 | |
| Record name | 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



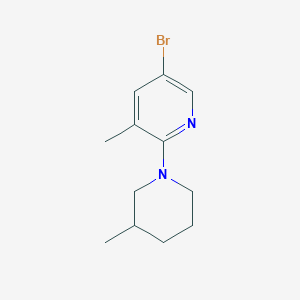
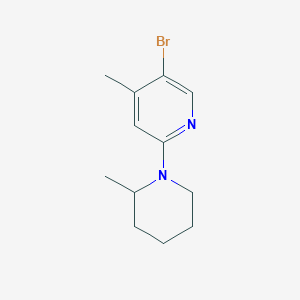
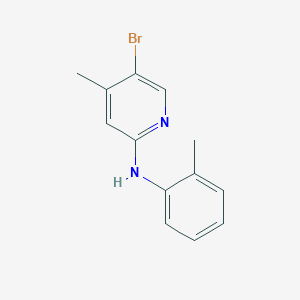
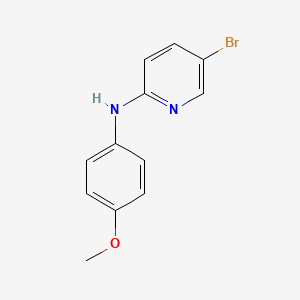
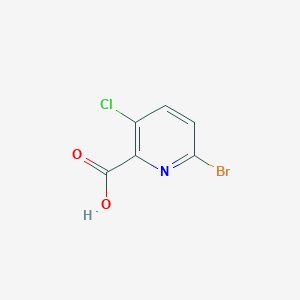
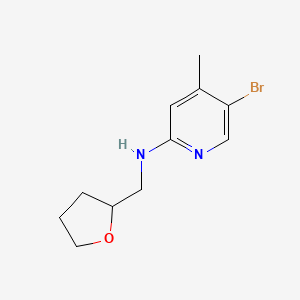
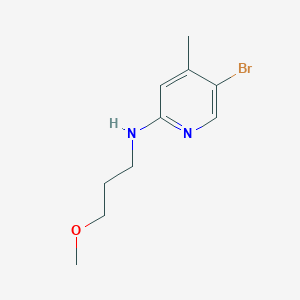
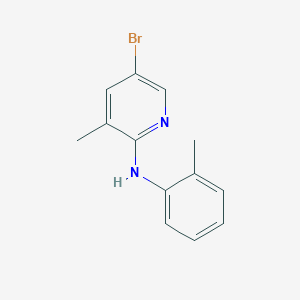
![3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525324.png)
![3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525325.png)
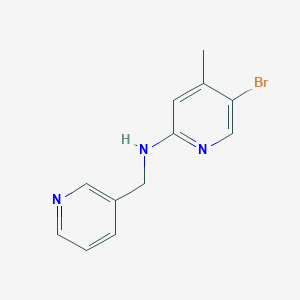
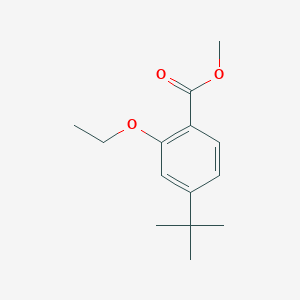
![6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525329.png)
